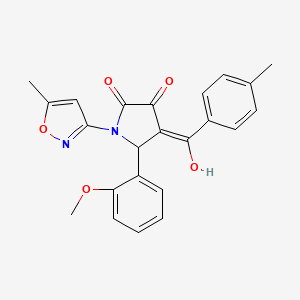

3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

The compound 3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring a complex heterocyclic framework. Its structure includes:

- A pyrrol-2-one core substituted with hydroxyl (3-position), aroyl (4-position), and aryl groups (5-position).

- A 5-methylisoxazole moiety at the 1-position, contributing to electronic and steric properties.

- 2-Methoxyphenyl and 4-methylbenzoyl substituents, which likely influence solubility, bioavailability, and target binding.

Such compounds are often explored for their bioactivity, including enzyme inhibition or antimicrobial properties, though specific data for this molecule remains unreported in the provided evidence.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-13-8-10-15(11-9-13)21(26)19-20(16-6-4-5-7-17(16)29-3)25(23(28)22(19)27)18-12-14(2)30-24-18/h4-12,20,26H,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZKEVHFXZMCLD-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C26H30N2O5

- Molecular Weight : 450.5 g/mol

- IUPAC Name : 3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

The compound features a pyrrole ring substituted with various functional groups, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that pyrrole derivatives exhibit notable anticancer properties. For instance, compounds similar to 3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one have shown:

- Inhibition of Tumor Growth : The compound has been tested against various cancer cell lines, showing significant antiproliferative effects. For example, a related compound inhibited the growth of lung cancer cells by approximately 45% and CNS cancer cells by 33% .

| Cell Line | Tumor Growth Inhibition (%) |

|---|---|

| Lung Cancer (A549) | 45 |

| CNS Cancer | 33 |

2. Antimicrobial Activity

The biological activity extends to antimicrobial effects against Gram-positive bacteria, including resistant strains. Studies indicate that derivatives of this compound have shown promising results against pathogens such as Staphylococcus aureus and Clostridioides difficile .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 64 µg/mL |

| C. difficile | >128 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes in cancer cells, leading to cell death.

- Inhibition of Key Enzymes : The presence of specific functional groups allows these compounds to act as inhibitors of enzymes critical for cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in clinical settings:

- A study involving a derivative showed a significant reduction in tumor size in animal models when administered at optimized doses.

- Clinical trials are ongoing to evaluate the safety and efficacy of these compounds in human subjects.

Comparison with Similar Compounds

Structural Analogues of Pyrrol-2-one Derivatives

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Key Observations:

Substituent Effects on Physicochemical Properties :

- The trifluoromethyl group in Compound 25 increases molecular weight and lipophilicity compared to the chlorophenyl group in Compound 29 .

- The 2-methoxyphenyl group in the target compound may enhance solubility relative to halogenated analogs due to methoxy’s electron-donating nature.

Synthetic Challenges :

- Low yields (e.g., 9% for Compound 25) suggest steric or electronic hindrance during cyclization, whereas higher yields (47% for Compound 29) indicate favorable reactivity with chloro-substituted aldehydes .

Biological Implications :

- Isoxazole (target compound) vs. pyrazole/triazole () moieties may alter binding to enzymatic targets (e.g., kinases or cyclooxygenases) due to differences in hydrogen-bonding capacity and ring strain.

Comparison with Pyrazole and Triazole Derivatives

Table 2: Bioactive Heterocyclic Analogues

Key Observations:

Tautomerism and Stability: Pyrazole derivatives (e.g., Compound 5 in ) exhibit tautomerism, stabilizing enol forms via intramolecular hydrogen bonds. The target compound’s hydroxyl group at position 3 may similarly influence tautomeric equilibria .

Biological Activity :

- Triazole-thiol derivatives () show radical-scavenging activity, suggesting the target compound’s isoxazole and hydroxyl groups could contribute to antioxidant properties.

Q & A

Basic: What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via base-assisted cyclization of precursor diketones or hydroxy-pyrrolone intermediates, as demonstrated in analogous pyrrol-2-one derivatives (e.g., cyclization of 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one with aryl aldehydes) . Key steps include:

- Reagent selection : Use stoichiometric equivalents of substituted benzaldehydes (e.g., 3-trifluoromethyl benzaldehyde for introducing electron-withdrawing groups) to drive condensation .

- Solvent optimization : Ethanol/acetic acid mixtures (e.g., 50 mL ethanol + 15 mL glacial acetic acid) enhance reaction efficiency and purity .

- Yield improvement : Recrystallization from methanol or ethanol is critical for isolating high-purity solids (yields: 9–63% depending on substituents) .

- Monitoring : Track reaction progress via TLC and confirm completion using HRMS (e.g., m/z 420.1573 for [M+H]⁺) .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Methodological approaches include:

- Multi-technique validation : Compare / NMR (solution state) with single-crystal X-ray diffraction (solid state). For example, dihedral angles between aromatic rings (16.83–51.68°) from X-ray data resolve ambiguities in NMR-assigned conformers .

- Hydrogen bonding analysis : O–H···N interactions in crystal structures (Table 1 in ) explain chemical shift discrepancies in NMR, particularly for hydroxyl protons.

- DFT calculations : Model predicted vs. experimental spectra to identify dominant tautomers or conformers .

Basic: What analytical techniques are essential for confirming purity and structural integrity?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Spectroscopy :

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H at ~3200 cm⁻¹) .

- NMR : Assign protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbons using -DEPT .

- Mass spectrometry : HRMS (ESI-TOF) validates molecular formula (e.g., C₂₂H₂₁F₃NO₄ requires 420.1344; observed 420.1573) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

- Substituent variation : Synthesize derivatives with modified aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) to assess electronic effects on bioactivity .

- Crystallographic SAR : Correlate dihedral angles (e.g., 48.97° between pyrazole and phenyl rings) with steric effects on target binding .

- Biological assays : Pair synthetic analogs with enzymatic/in vitro assays (e.g., IC₅₀ measurements) to map pharmacophore requirements .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritants (e.g., acetic acid during synthesis) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can computational methods enhance the design of derivatives with improved stability?

Answer:

- Molecular dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the isoxazole ring) under physiological conditions.

- QSPR models : Predict logP and solubility using substituent descriptors (e.g., Hammett σ values for methoxy groups) .

- Docking studies : Identify stable binding poses with targets (e.g., enzymes) to guide substituent selection for enhanced half-life .

Basic: What experimental controls are necessary to validate biological activity findings?

Answer:

- Negative controls : Use vehicle-only (e.g., DMSO) and scrambled compounds to rule out nonspecific effects.

- Positive controls : Include known inhibitors/agonists (e.g., COX-2 inhibitors for anti-inflammatory assays) .

- Replicates : Perform triplicate measurements to ensure statistical significance (e.g., p < 0.05 via ANOVA) .

Advanced: How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Answer:

- Solvent screening : Test polar/non-polar solvents (e.g., ethanol, hexane) for slow evaporation.

- Temperature gradient : Crystallize at 4°C to slow nucleation and improve crystal size .

- Seeding : Introduce microcrystals from prior batches to guide growth.

- Validation : Check crystal quality with PXRD and refine structures using SHELX .

Basic: How should researchers address low yields in the final synthetic step?

Answer:

- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts early .

- Reaction time : Extend reflux duration (e.g., 7+ hours) for complete cyclization .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate diketone condensation .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Answer:

- Process analytical technology (PAT) : Implement in-line FTIR/NMR for real-time monitoring .

- DoE optimization : Use factorial designs to identify critical parameters (e.g., temperature, solvent ratio) .

- Polymorph control : Standardize cooling rates and antisolvent addition during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.